molecular formula C25H23NO4 B1335319 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid CAS No. 282524-78-1

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B1335319
CAS No.: 282524-78-1
M. Wt: 401.5 g/mol
InChI Key: DQNUGHJJKNFCND-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its versatile applications in peptide synthesis and other biochemical processes.

Biochemical Analysis

Biochemical Properties

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in peptide bond formation, such as peptidyl transferases. These interactions facilitate the incorporation of the compound into growing peptide chains, enhancing the efficiency and specificity of peptide synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell growth and differentiation, leading to altered cellular responses. Additionally, it can impact metabolic pathways by interacting with key enzymes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is crucial for its biochemical activity. These interactions can result in the modulation of enzyme activity, affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to altered biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote normal physiological processes. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or impaired metabolic function. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. These processes are crucial for its localization and accumulation within cells, affecting its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The Fmoc group can be selectively removed under basic conditions using piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in solvents like tetrahydrofuran or ethanol.

    Substitution: Piperidine in dimethylformamide or dichloromethane; reactions are conducted at room temperature.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and deprotected amino acids that can be further functionalized for various applications.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.

    Biology: Employed in the synthesis of biologically active peptides and proteins, which are essential for studying cellular processes and developing therapeutic agents.

    Medicine: Utilized in the development of peptide-based drugs and diagnostic tools, contributing to advancements in personalized medicine and targeted therapies.

    Industry: Applied in the production of high-purity peptides for use in pharmaceuticals, cosmetics, and food additives.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative with similar protecting group chemistry.

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative used in peptide synthesis.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Another Fmoc-protected amino acid with applications in peptide synthesis.

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenylbutanoic acid moiety. This structural feature imparts distinct chemical properties and reactivity, making it particularly useful in the synthesis of peptides with specific functional groups and biological activities. The presence of the phenyl group also enhances the compound’s stability and solubility, further contributing to its versatility in various applications.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUGHJJKNFCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404127
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-78-1
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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